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Compound of Interest

Compound Name: Diacetoxyscirpenol-13C19

Cat. No.: B10854071 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectral characteristics of

Diacetoxyscirpenol-13C19, a critical internal standard for the accurate quantification of the

mycotoxin Diacetoxyscirpenol (DAS). Given the prevalence of DAS in various agricultural

commodities and its potential risk to human and animal health, precise analytical methods are

paramount. This document outlines the expected mass spectral behavior of the 13C-labeled

internal standard, details relevant experimental protocols, and presents the data in a clear,

comparative format.

Core Mass Spectral Data
The mass spectral data for Diacetoxyscirpenol-13C19 is primarily inferred from the known

fragmentation of its unlabeled counterpart. The 19-carbon atom backbone is fully labeled with

Carbon-13, resulting in a predictable mass shift. The following tables summarize the key

quantitative data obtained from Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
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Parameter Diacetoxyscirpenol (DAS)
Diacetoxyscirpenol-13C19
(Expected)

Chemical Formula C₁₉H₂₆O₇ ¹³C₁₉H₂₆O₇

Molecular Weight ( g/mol ) 366.41 385.41

Exact Mass (Da) 366.1678 385.2316

Precursor Ion ([M+Na]⁺) m/z 389.1579[1] 408.2217

Precursor Ion ([M+NH₄]⁺) m/z 384.2017[2] 403.2655

Table 1: Comparative Molecular and Precursor Ion Data

Fragmentation Analysis
The fragmentation pattern of Diacetoxyscirpenol is characterized by the neutral losses of water

and acetic acid molecules[3]. The same fragmentation pathways are expected for the 13C-

labeled analog, with a corresponding mass shift in the fragment ions. The table below details

the major product ions observed for the [M+Na]⁺ precursor of unlabeled DAS at a collision

energy of 40V and the projected m/z values for Diacetoxyscirpenol-13C19.

Diacetoxyscirpenol
(DAS) Product Ion
m/z

Relative
Abundance (%)[1]

Proposed
Fragment/Neutral
Loss

Diacetoxyscirpenol
-13C19 (Expected)
Product Ion m/z

131.0875 100.00 [C₈H₁₁O]⁺ 139.1210

140.9959 75.81 [C₇H₅O₃]⁺ 147.0194

219.1014 69.30 [C₁₃H₁₅O₂]⁺ 232.1449

105.0678 57.50 [C₇H₉O]⁺ 112.0913

141.0654 53.97 [C₈H₉O₂]⁺ 149.0989

Table 2: MS/MS Fragmentation Data ([M+Na]⁺ Precursor, Collision Energy: 40V)

Experimental Protocols
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The following is a representative methodology for the analysis of Diacetoxyscirpenol and its

13C-labeled internal standard by LC-MS/MS, based on common practices for mycotoxin

analysis.

1. Sample Preparation (General)

Extraction: A known quantity of the sample matrix (e.g., ground corn, wheat, or animal feed)

is extracted with a suitable solvent mixture, typically acetonitrile/water.

Cleanup: The crude extract is purified using a solid-phase extraction (SPE) column or

commercially available cleanup columns (e.g., MycoSep) to remove interfering matrix

components.

Internal Standard Spiking: A precise volume of Diacetoxyscirpenol-13C19 solution of

known concentration is added to the sample extract prior to analysis.

Final Preparation: The cleaned extract is evaporated to dryness under a stream of nitrogen

and reconstituted in a solvent compatible with the LC mobile phase.

2. Liquid Chromatography (LC)

Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance

liquid chromatography (UHPLC) system.

Column: A C18 reverse-phase column is commonly used.

Mobile Phase: A gradient elution using a mixture of water (often with a modifier like

ammonium acetate or formic acid) and an organic solvent such as methanol or acetonitrile.

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

Injection Volume: Typically 5-20 µL.

3. Mass Spectrometry (MS)

Instrument: A tandem mass spectrometer (e.g., triple quadrupole (QqQ) or Q-TOF) equipped

with an electrospray ionization (ESI) source.[1]
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Ionization Mode: Positive ESI is typically used for the detection of Diacetoxyscirpenol as

sodium or ammonium adducts.[1][2]

Data Acquisition: Multiple Reaction Monitoring (MRM) is employed for quantification,

monitoring specific transitions from the precursor ion to product ions for both the analyte and

the internal standard.

Key Parameters:

Ion Spray Voltage: Optimized for signal intensity.

Curtain Gas, Collision Gas, Ion Source Gas: Settings are instrument-dependent and

optimized for the specific analytes.

Decluttering Potential, Entrance Potential, Collision Energy, Collision Cell Exit Potential:

These are compound-specific parameters that must be optimized to achieve the best

sensitivity and specificity for each MRM transition.

Visualizing the Fragmentation Pathway
The following diagram illustrates the proposed fragmentation pathway of the

Diacetoxyscirpenol [M+Na]⁺ precursor ion, leading to some of the major observed product ions.

Figure 1: Proposed Fragmentation Pathway of Diacetoxyscirpenol [M+Na]⁺
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Caption: Proposed Fragmentation Pathway of Diacetoxyscirpenol [M+Na]⁺
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This guide provides a foundational understanding of the mass spectral characteristics of

Diacetoxyscirpenol-13C19. For precise quantification, it is essential to perform instrument-

specific optimization of all LC and MS parameters. The use of a stable isotope-labeled internal

standard like Diacetoxyscirpenol-13C19 is crucial for correcting for matrix effects and

variations during sample preparation and analysis, thereby ensuring the accuracy and reliability

of the analytical results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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